Pycnolide
Description
Pycnolide is a seco-germacradienolide (a subclass of sesquiterpene lactones) first isolated from Liatris pycnostachya (Michx.) Kuntze. Its molecular formula is C₂₀H₂₈O₆, and it features a unique 2,3-seco-1(10),4,5-germacradienolide skeleton . Key structural attributes include:
- An α-methylene-γ-lactone moiety (IR: 1765 cm⁻¹), critical for bioactivity.
- An angeloyl ester group (IR: 1720 cm⁻¹, NMR signals at δ 5.30 and 5.52 ppm) .
- Two primary hydroxyl groups (δ 3.0–4.0 ppm in NMR) and a trans-fused lactone ring with absolute R-configuration at C-8 .
- Double bonds at C-1(10) and C-4(5), confirmed via NMR coupling constants and chemical shifts .
This compound exhibits antitumor activity, as demonstrated in studies on Liatris species, where it inhibits cancer cell proliferation . Its biosynthesis likely involves oxidative cleavage of a germacradiene precursor, resulting in lower oxidation states at C-2 and C-3 compared to intact germacranolides .
Properties
Molecular Formula |
C20H28O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(E,1R)-5-hydroxy-1-[(2R,3R)-2-[(E)-3-hydroxy-2-methylprop-1-enyl]-4-methylidene-5-oxooxolan-3-yl]-3-methylpent-3-enyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O6/c1-6-14(4)19(23)25-16(9-12(2)7-8-21)18-15(5)20(24)26-17(18)10-13(3)11-22/h6-7,10,16-18,21-22H,5,8-9,11H2,1-4H3/b12-7+,13-10+,14-6-/t16-,17-,18-/m1/s1 |
InChI Key |
GHEIESSKOYFMTB-XSBMVCGPSA-N |
SMILES |
CC=C(C)C(=O)OC(CC(=CCO)C)C1C(OC(=O)C1=C)C=C(C)CO |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H](C/C(=C/CO)/C)[C@@H]1[C@H](OC(=O)C1=C)/C=C(\C)/CO |
Canonical SMILES |
CC=C(C)C(=O)OC(CC(=CCO)C)C1C(OC(=O)C1=C)C=C(C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Comparative Analysis
Structural Differences
Skeleton Type: this compound’s seco-germacradiene structure arises from cleavage of the germacrane precursor’s C-2/C-3 bond, unlike intact germacranolides (e.g., costunolide, parthenolide) . Artemisinin diverges entirely with a trioxane endoperoxide bridge, absent in other compounds .
Parthenolide’s epoxide group confers distinct reactivity, enabling covalent binding to biological targets like NF-κB .
Lactone Configuration: this compound’s trans-fused lactone contrasts with the cis-configuration common in germacranolides, affecting conformational stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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